REACTION_CXSMILES
|
[N+:1]1([O-])[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.C[Si]([C:18]#[N:19])(C)C.CN(C)C(Cl)=O>[N+](CC)([O-])=O>[C:18]([C:6]1[N:1]=[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:3]=[CH:4][CH:5]=1)#[N:19]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1)C1=NC=CC=C1)[O-]
|
Name
|
nitroethane
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 36 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
The fractions eluted with hexane-ethyl acetate (3:1
|
Type
|
CUSTOM
|
Details
|
v/v) were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane-ethyl acetate
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=CC(=N1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |